The synthesis of (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide typically involves multi-step organic reactions that may include the following methods:
These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide can be represented using various chemical notation systems:
COc1cc2C[C@H](CN(C)C(=O)C)c2cc1OCInChI=1S/C14H19NO3/c1-9(16)15(2)8-11-5-10-6-13(17-3)14(18-4)7-12(10)11/h6-7,11H,5,8H2,1-4H3/t11-/m1/s1The compound features a bicyclic core with two methoxy substituents and an acetamide group attached to a nitrogen atom. This structural configuration is essential for its biological activity.
(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide may undergo several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further study.
The mechanism of action for (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide involves its interaction with biological targets such as receptors or enzymes. While specific data on its mechanism may not be extensively documented, compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzyme pathways.
The physical and chemical properties of (S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide include:
| Property | Value |
|---|---|
| Molecular Weight | 249.306 g/mol |
| Purity | >95% (HPLC) |
| Storage Temperature | -20°C |
| Shipping Temperature | Room Temperature |
| Solubility | Soluble in organic solvents |
These properties are crucial for handling and application in laboratory settings.
(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide has potential applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: